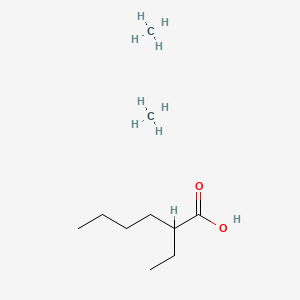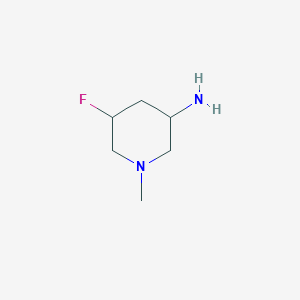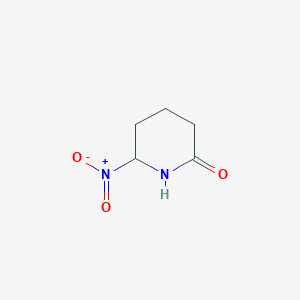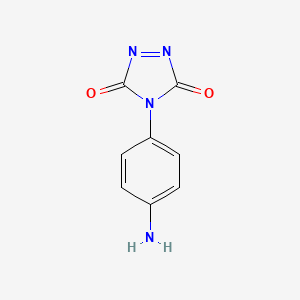
4-(4-Aminophenyl)-3H-1,2,4-triazole-3,5(4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- is a heterocyclic compound that belongs to the class of triazolidinediones. This compound is characterized by a triazolidine ring fused with a dione structure and an aminophenyl group attached to the fourth position. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with hydrazine and diethyl carbonate.
Intermediate Formation: The initial reaction forms an intermediate, which is then reacted with phenyl isocyanate to produce 4-phenylurazole.
Cyclization and Oxidation: The 4-phenylurazole undergoes cyclization and subsequent oxidation to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves the use of efficient oxidizing agents such as nitrogen tetroxide, concentrated nitric acid, bromine, or N-bromosuccinimide (NBS) to achieve high yields and purity .
化学反応の分析
Types of Reactions
1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like lead tetraacetate or tert-butyl hypochlorite.
Substitution: It participates in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Lead tetraacetate, tert-butyl hypochlorite, nitrogen tetroxide, concentrated nitric acid, bromine, N-bromosuccinimide (NBS).
Reducing Agents: Electroreduction techniques in aprotic solvents like MeCN and THF.
Major Products Formed
Oxidation Products: Formation of disulfides from thiols.
Cycloaddition Products: Formation of annulated dihydropyridazines and mesoionic triazolones through [4+2] and [3+2] cycloaddition reactions.
科学的研究の応用
1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- involves its reactivity as a strong dienophile and electrophile. It readily reacts with dienes and other unsaturated compounds to form stable adducts. The molecular targets and pathways involved include:
Cycloaddition Reactions: Formation of stable adducts with dienes and alkynes.
Oxidation Reactions: Conversion of thiols to disulfides and other oxidation products.
類似化合物との比較
Similar Compounds
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD): Known for its strong dienophilic properties and use in Diels-Alder reactions.
N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD): A powerful electrophile used in various synthetic applications.
Uniqueness
1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- is unique due to its aminophenyl group, which imparts distinct reactivity and potential biological activity compared to other triazolidinediones. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
4-(4-aminophenyl)-1,2,4-triazole-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14/h1-4H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNOLSZNNNLUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=O)N=NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(R)-[(2S,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B12336752.png)

![(NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B12336766.png)
![Carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B12336777.png)
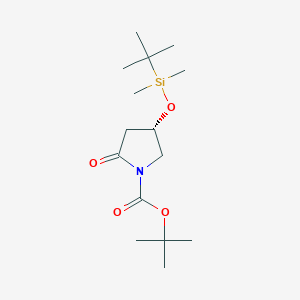
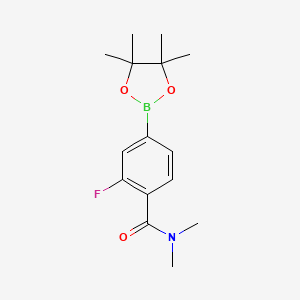
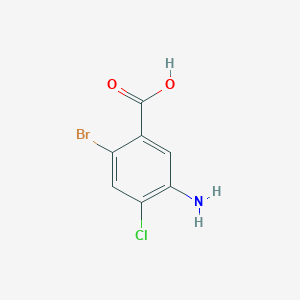

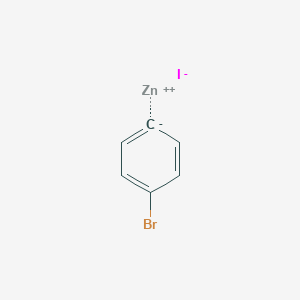
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidene-1,3-diazinan-2-one](/img/structure/B12336812.png)
![Ethyl 4-[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1-phenylethoxy]-2-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B12336818.png)
